molecular formula C13H15N3O2S3 B2545443 S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate CAS No. 477856-14-7

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate

Cat. No.: B2545443
CAS No.: 477856-14-7
M. Wt: 341.46
InChI Key: JXDORBOCYOSBLR-UHFFFAOYSA-N
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Description

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate is a sulfur-containing heterocyclic compound. It belongs to the class of thiadiazoles, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenoxyethyl mercaptan with N,N-dimethylthiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety measures. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogens, making it a candidate for developing new therapeutic agents.

Medicine: The compound has also been investigated for its potential use in medicine. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for the synthesis of various active ingredients used in pesticides and drugs.

Mechanism of Action

The mechanism by which S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate exerts its effects involves its interaction with specific molecular targets. It is believed to modulate signaling pathways related to inflammation and immune response. The compound may bind to receptors or enzymes involved in these pathways, leading to the inhibition of pro-inflammatory cytokines and other mediators of inflammation.

Comparison with Similar Compounds

  • S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate

  • S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} phenylcarbamothioate

Uniqueness: S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate stands out due to its specific structural features and the presence of the N,N-dimethylcarbamothioate group. This group imparts unique chemical and biological properties that differentiate it from other thiadiazoles.

Properties

IUPAC Name

S-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S3/c1-16(2)13(17)21-12-15-14-11(20-12)19-9-8-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDORBOCYOSBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=NN=C(S1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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